3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide
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Overview
Description
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide is a complex organic compound featuring a quinazoline core.
Mechanism of Action
Target of Action
It is known that compounds containing the3,4,5-trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer, and a decrease in the biological activity of such analogs after the alteration of the tmp moiety has been determined by several investigations .
Biochemical Pathways
Compounds containing the tmp group have shown to affect various pathways related to their targets, leading to their notable anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .
Result of Action
Compounds containing the tmp group have demonstrated significant efficacy against various diseases, indicating their potential as valuable agents across a wide range of biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the quinazoline core. Subsequent reactions introduce the 2-methoxyethyl and sulfanylidene groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxide and sulfone derivatives, alcohol derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
Uniqueness
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide is unique due to its combination of the quinazoline core and the 3,4,5-trimethoxyphenyl group, which provides a distinct set of biological activities and potential therapeutic applications .
Properties
CAS No. |
451466-61-8 |
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Molecular Formula |
C21H23N3O6S |
Molecular Weight |
445.49 |
IUPAC Name |
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H23N3O6S/c1-27-8-7-24-20(26)14-6-5-12(9-15(14)23-21(24)31)19(25)22-13-10-16(28-2)18(30-4)17(11-13)29-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,25)(H,23,31) |
InChI Key |
AFXWCLXKUHFVOV-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=S |
solubility |
not available |
Origin of Product |
United States |
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